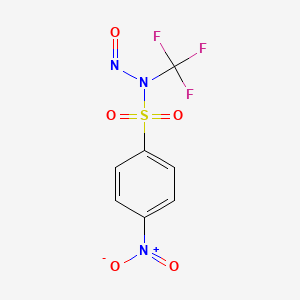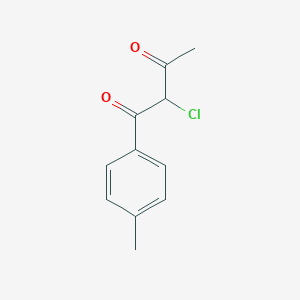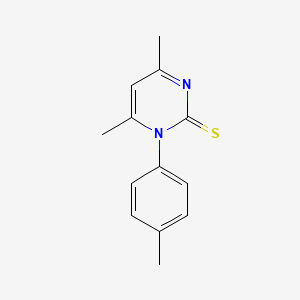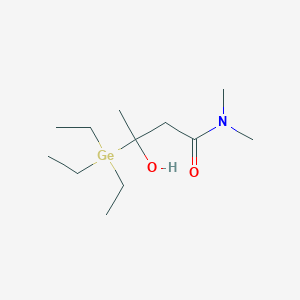
N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a heptene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine typically involves the reaction of 3,6-dimethylhept-5-en-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydroxylamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Pathways involved may include oxidative stress response and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(pentan-2-ylidene)hydroxylamine
- N-(hexan-2-ylidene)hydroxylamine
- N-(heptan-2-ylidene)hydroxylamine
Uniqueness
N-(3,6-Dimethylhept-5-EN-2-ylidene)hydroxylamine is unique due to its specific structural features, such as the presence of dimethyl groups and a double bond in the heptene backbone. These features may confer distinct chemical reactivity and biological activity compared to other hydroxylamine derivatives.
Eigenschaften
| 82194-07-8 | |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
N-(3,6-dimethylhept-5-en-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H17NO/c1-7(2)5-6-8(3)9(4)10-11/h5,8,11H,6H2,1-4H3 |
InChI-Schlüssel |
TZPYAUPCIFZVRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C(C)C)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)



![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
